molecular formula H8NdO4 B13783129 Neodymium(III) hydroxide hydrate

Neodymium(III) hydroxide hydrate

Cat. No.: B13783129
M. Wt: 216.30 g/mol
InChI Key: YYOYEZIAOMWDLH-UHFFFAOYSA-N
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Description

Neodymium(III) hydroxide hydrate (chemical formula: H₅NdO₄, molecular weight: 213.28 g/mol) is a light purple crystalline or powdered compound insoluble in water . It is commercially available in purity grades ranging from 99% (2N) to 99.999% (5N), with applications in advanced materials such as neodymium-doped yttrium aluminum garnet (Nd:YAG) lasers and high-strength permanent magnets . The compound is hazardous, classified under UN 3262 (Corrosive, Class 8), and requires stringent safety protocols (e.g., H314: causes severe skin burns and eye damage) .

Preparation Methods

Preparation Methods of Neodymium(III) Hydroxide Hydrate

Direct Hydration Method

The direct hydration method involves reacting neodymium oxide (Nd₂O₃) with water under controlled conditions to form this compound.

  • Process Parameters:

    • Raw material: Neodymium oxide (Nd₂O₃)
    • Reaction medium: Water
    • Variables studied: stirring mode, molar ratio of H₂O to Nd₂O₃, stirring rate, reaction time, and temperature
    • Outcome: Conversion rate and temperature change during hydration
  • Findings:

    • The process is simple, feasible, and aligns with green chemistry principles.
    • Optimal conditions yield high-purity Nd(OH)₃ powder meeting market requirements.
    • Characterization techniques such as X-ray powder diffraction (XRD), scanning electron microscopy (SEM), laser particle size analysis, thermogravimetric differential thermal analysis (TG-DTA), and chemical analysis confirm the phase and morphology of the product.
Parameter Effect on Preparation
Stirring mode Influences homogeneity and conversion rate
H₂O:Nd₂O₃ molar ratio Controls completeness of hydration
Stirring rate Affects particle size and uniformity
Reaction time Determines degree of conversion and crystallinity

Hydrothermal Synthesis Method

Hydrothermal synthesis is a widely used method to prepare this compound nanostructures, especially nanorods, by reacting neodymium nitrate solutions with alkaline agents under elevated temperature and pressure.

  • Typical Procedure:

    • Prepare 0.01 M neodymium nitrate [Nd(NO₃)₃] aqueous solution.
    • Adjust pH to ~10 using 3 M sodium hydroxide (NaOH).
    • Transfer solution to a Teflon-lined autoclave filled to 80% capacity with deionized water.
    • Heat at 180 °C for 20 hours.
    • Cool to room temperature, then filter, wash, and dry the precipitate at 80 °C for 12 hours.
  • Characterization:

    • Thermogravimetric analysis (TGA) reveals weight loss stages corresponding to water evaporation, dehydration to neodymium oxyhydroxide (NdOOH), and phase transformation to neodymium oxide (Nd₂O₃).
    • X-ray diffraction (XRD) confirms hexagonal phases of Nd(OH)₃ and Nd₂O₃.
    • Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) show uniform nanorods with diameters typically 30–70 nm.
  • Thermal Behavior:

Temperature Range (°C) Weight Loss Stage Chemical Transformation
45–270 Evaporation of adsorbed water Nd(OH)₃·xH₂O → Nd(OH)₃
270–430 Dehydration and decomposition Nd(OH)₃ → NdOOH + H₂O
430–650 Phase transformation 2 NdOOH → Nd₂O₃ + H₂O
>650 Thermal stability of Nd₂O₃ No significant weight loss
  • Calcination:
    • Post-synthesis calcination at 450–600 °C converts Nd(OH)₃ nanorods into Nd₂O₃ nanorods while preserving morphology.

Co-precipitation Method Using Urea

The homogeneous co-precipitation method employs neodymium nitrate and urea as precursors to produce neodymium hydroxide, which upon heating transforms into neodymium oxide.

  • Reaction Mechanism:

    • Urea decomposes in aqueous solution above 70 °C, generating ammonia, hydroxide, and carbonate ions.
    • The pH increases to about 9 during aging at 85 °C, precipitating Nd(OH)₃.
    • Subsequent heat treatment converts Nd(OH)₃ into Nd₂O₃ nanoparticles.
  • Chemical Equation:

$$
\text{(NH}2)2\text{CO} + 3 \text{H}2\text{O} \rightarrow \text{CO}2 + 2 \text{NH}_4^+ + 2 \text{OH}^-
$$

  • Product Characteristics:
    • Nanocrystals average size ~30 nm.
    • Fourier-transform infrared (FT-IR) spectra confirm Nd–O bond formation.
    • The method allows control over particle size and morphology by adjusting pH and temperature.

Thermal Decomposition

Thermal decomposition is often used as a subsequent step to convert this compound into neodymium oxide, but it also provides insights into the stability and transformation of the hydroxide phase.

  • Process:

    • Heating Nd(OH)₃ at temperatures ranging from 270 °C to 900 °C leads to stepwise dehydration and phase changes.
    • Intermediate formation of neodymium oxyhydroxide (NdOOH) occurs.
    • Final product is hexagonal phase Nd₂O₃ with enhanced crystallinity.
  • Applications:

    • Produces nanorods or quasi-spherical nanoparticles depending on precursor and heating conditions.
    • Enables tuning of particle size and morphology for specific applications.

Summary Table of Preparation Methods

Method Precursors Key Conditions Product Morphology Notes
Direct Hydration Nd₂O₃ + H₂O Stirring, molar ratio, time control Powder, crystalline Simple, green chemistry compliant
Hydrothermal Synthesis Nd(NO₃)₃ + NaOH 180 °C, 20 h, pH ~10 Nanorods (30–70 nm) High purity, controlled morphology
Co-precipitation (Urea) Nd(NO₃)₃ + Urea 85 °C, pH ~9, aging 1–2 h Nanoparticles (~30 nm) Homogeneous precipitation, FT-IR verified
Thermal Decomposition Nd(OH)₃ precursor 270–900 °C, stepwise heating Nanorods, quasi-spherical Phase transformation to Nd₂O₃, crystallinity

Research Discoveries and Insights

  • The hydrothermal method is particularly effective for producing one-dimensional nanostructures like nanorods with uniform size and high crystallinity, which are desirable for optical and catalytic applications.
  • Thermal analysis reveals multi-step dehydration and phase transformation processes, critical for optimizing calcination protocols to achieve desired oxide phases without morphology loss.
  • The choice of precipitating agent and synthesis conditions significantly affects particle size, shape, and phase purity, as demonstrated by comparative studies of hydrothermal, combustion, and co-precipitation methods.
  • Direct hydration offers a scalable and environmentally friendly route to Nd(OH)₃ powders, suitable for industrial applications requiring bulk quantities.
  • The co-precipitation method using urea provides a controlled pH environment facilitating homogeneous nucleation and growth of Nd(OH)₃ nanoparticles, which can be further processed into oxides with tailored properties.

Chemical Reactions Analysis

Acid-Base Reactions

Neodymium(III) hydroxide hydrate reacts with acids to form corresponding neodymium salts and water. This reaction is fundamental for synthesizing neodymium-based compounds:
General reaction :
Nd OH 3nH2O+3H+Nd3++(n+3)H2O\text{Nd OH }_3\cdot n\text{H}_2\text{O}+3\text{H}^+\rightarrow \text{Nd}^{3+}+(n+3)\text{H}_2\text{O}

Acid TypeProductReaction ConditionsSource
Sulfuric acidNd₂(SO₄)₃Dilute, room temperature
Acetic acidNd(CH₃COO)₃Heating (80–100°C)
Hydrochloric acidNdCl₃Cold concentrated HCl

These reactions are exothermic and proceed rapidly under acidic conditions. The hydrate structure facilitates proton transfer, accelerating dissolution .

Thermal Decomposition

Heating induces progressive dehydration and structural transformation:

Stepwise decomposition pathway :

  • Dehydration :
    Nd OH 3nH2O100300CNd OH 3+nH2O\text{Nd OH }_3\cdot n\text{H}_2\text{O}\xrightarrow{100–300^\circ \text{C}}\text{Nd OH }_3+n\text{H}_2\text{O}\uparrow

  • Hydroxide → Oxide :
    2Nd OH 3300800CNd2O3H2O+2H2O2\text{Nd OH }_3\xrightarrow{300–800^\circ \text{C}}\text{Nd}_2\text{O}_3\cdot \text{H}_2\text{O}+2\text{H}_2\text{O}\uparrow

  • Final oxide formation :
    Nd2O3H2O>800CNd2O3+H2O\text{Nd}_2\text{O}_3\cdot \text{H}_2\text{O}\xrightarrow{>800^\circ \text{C}}\text{Nd}_2\text{O}_3+\text{H}_2\text{O}\uparrow

Key data from calcination studies :

Temperature (°C)Duration (hr)AtmosphereFinal ProductPurity (%)Source
80012Air + 4% H₂/ArNd₂O₂SO₄ (82.6%) + Nd₂O₂S (13.4%)95.2
14001Static airNd₂O₃>99.5

Complete conversion to Nd₂O₃ requires temperatures ≥1400°C . Intermediate oxysulfates/oxysulfides form when sulfur contaminants are present .

Solubility and Hydrolysis Behavior

The compound exhibits limited aqueous solubility, governed by its solubility product:

Solubility Product (Ksp) :
\text{Ksp}=10^{-21.49}\(\text{pKsp}=21.49)

MediumpHBehavior
Acidic (pH < 5)1–3Dissolves as Nd³⁺ ions
Neutral (pH 6–8)7Precipitates as Nd(OH)₃·nH₂O
Alkaline (pH > 10)12Forms [Nd(OH)₄]⁻ complexes

Hydrolysis studies reveal that Nd³⁺ ions exist as [Nd(OH₂)₉]³⁺ in solution, with a hydration number of ~9 . Neutron diffraction data confirm this nona-aquo complex structure .

Reactions with Gases and Oxidizing Agents

Carbon dioxide exposure :
2Nd OH 3+3CO2Nd2(CO3)3+3H2O2\text{Nd OH }_3+3\text{CO}_2\rightarrow \text{Nd}_2(\text{CO}_3)_3+3\text{H}_2\text{O}
This reaction occurs slowly at ambient conditions but accelerates under pressurized CO₂ .

Oxidizing environments :
In the presence of O₂ at elevated temperatures (>400°C), neodymium hydroxides undergo oxidation to form Nd₂O₃, bypassing intermediate oxyhydroxides .

Scientific Research Applications

Chemical Properties and Preparation

Neodymium(III) hydroxide hydrate can be synthesized through several methods, including the hydration of neodymium oxide and chemical coprecipitation. The compound typically appears as a pale green or white powder and is known for its high solubility in water, which facilitates its use in various chemical processes.

Catalysis

This compound plays a crucial role in catalysis, particularly in organic synthesis. It is utilized as a catalyst in the polymerization of dienes to produce synthetic rubbers such as polybutadiene and polyisoprene. The compound enhances reaction rates and improves product yields by providing an active site for the polymerization process .

Table 1: Catalytic Applications of this compound

ApplicationDescription
PolymerizationUsed in the synthesis of synthetic rubbers
Organic SynthesisActs as a catalyst for various organic reactions
PhotocatalysisModifies titanium dioxide for visible light activation

Environmental Remediation

This compound has been investigated for its potential in environmental applications, particularly in wastewater treatment. Studies have shown that it can effectively adsorb dyes from aqueous solutions, such as Acid Blue 92. By optimizing parameters like pH and contact time, researchers have achieved high removal efficiencies of contaminants .

Table 2: Environmental Applications

ApplicationDescription
Dye RemovalAdsorbs organic dyes from wastewater
Heavy Metal RemovalBinds heavy metals, facilitating their removal

Materials Science

In materials science, this compound is used to enhance the properties of various materials. It is incorporated into glass and ceramics to improve durability and optical characteristics. Additionally, it serves as a precursor for the production of neodymium-based magnets, which are essential in various electronic devices .

Table 3: Material Science Applications

ApplicationDescription
Glass ProductionEnhances optical properties and durability
CeramicsImproves mechanical strength
Magnet ProductionPrecursor for high-performance neodymium magnets

Biomedical Applications

Recent studies have explored the use of this compound in biomedical applications due to its luminescent properties. It has been proposed as a fluorescent label for biological molecules, such as DNA, allowing for tracking during various biological processes . This application could pave the way for advancements in medical diagnostics and research.

Case Studies

  • Acid Blue 92 Removal : A study optimized the adsorption process using this compound to remove Acid Blue 92 from synthetic wastewater. The optimal conditions achieved a removal efficiency exceeding 90%, demonstrating its effectiveness as an adsorbent .
  • Polymer Synthesis : Research demonstrated that incorporating this compound into polymerization reactions significantly increased the rate of polybutadiene production compared to traditional methods. This advancement highlights its potential to streamline industrial processes .

Mechanism of Action

The mechanism by which neodymium(III) hydroxide hydrate exerts its effects is primarily through its reactivity with acids and its ability to form stable complexes with various ligands. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Lanthanide Hydroxides and Hydrated Compounds

Structural and Chemical Properties

Table 1: Key Properties of Neodymium(III) Hydroxide Hydrate and Analogues

Compound Chemical Formula Molecular Weight (g/mol) Solubility in Water Appearance Key Applications
This compound H₅NdO₄ 213.28 Insoluble Light purple crystals/powder Nd:YAG lasers, magnets
Neodymium(III) acetate hydrate (CH₃CO₂)₃Nd·xH₂O Variable (x = ~3) Soluble in organic solvents Crystalline solid Precursor for nanocrystals
Neodymium(III) nitrate hydrate Nd(NO₃)₃·xH₂O 330.25 (hexahydrate) Highly soluble Light blue crystals Water-soluble neodymium source
Yttrium(III) hydroxide hydrate Y(OH)₃·xH₂O ~140 (anhydrous) Insoluble White powder Phosphors, catalysts

Key Observations :

  • Solubility : Unlike neodymium nitrate hydrate, which is highly water-soluble, neodymium hydroxide hydrate is insoluble, limiting its direct use in aqueous syntheses .
  • Synthesis: Neodymium hydroxide hydrate is often derived from thermal decomposition of neodymium oxalate or hydroxide precursors at high temperatures (~800°C) . In contrast, neodymium acetate hydrate is a common precursor for nanomaterial synthesis via thermal decomposition in organic solvents (e.g., oleic acid/1-octadecene) .

Thermal Stability and Decomposition Behavior

This compound exhibits distinct thermal decomposition pathways compared to other lanthanide compounds:

  • Neodymium Oxalate vs. Hydroxide : Neodymium oxalate dihydrate (Nd₂(C₂O₄)₃·2H₂O) undergoes dehydration in two steps, while plutonium(III) oxalate requires four steps. Both form intermediate dihydrates, but neodymium hydroxide hydrate decomposes directly to Nd₂O₃ at high temperatures .
  • Actinide Parallels : Cerium(III) oxalate dehydration occurs in one step, highlighting differences in lanthanide vs. actinide thermal behavior .

Table 2: Thermal Decomposition Comparison

Compound Dehydration Steps Final Product (Post-Decomposition) Temperature Range (°C)
Neodymium(III) oxalate dihydrate 2 Nd₂O₃ 300–800
This compound 1 Nd₂O₃ >800
Cerium(III) oxalate hydrate 1 CeO₂ 200–400

Biological Activity

Neodymium(III) hydroxide hydrate (Nd(OH)₃·xH₂O) is a rare earth compound that has garnered interest in various fields, including material science and biological applications. This article explores its biological activity, synthesizing information from diverse research sources to provide a comprehensive overview.

This compound is characterized by its unique electronic and magnetic properties, which stem from its position in the lanthanide series. The compound typically appears as a greenish or yellowish solid, soluble in acids but insoluble in water. Synthesis methods include precipitation reactions involving neodymium salts and hydroxides, often yielding high-purity products suitable for biological studies.

Antimicrobial Properties

Research has demonstrated that neodymium compounds exhibit antimicrobial activity. A study investigated neodymium(III) complexes with mercaptotriazole Schiff bases, revealing significant antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential applications in medical settings as antimicrobial agents .

Cytotoxicity Studies

This compound has been evaluated for cytotoxic effects on mammalian cell lines. In vitro studies have shown that exposure to neodymium compounds can lead to oxidative stress and cell death at certain concentrations. For instance, nano-sized neodymium oxide (Nd₂O₃) demonstrated cytotoxicity with an LC₅₀ of 101 μM against rat pulmonary alveolar macrophages, highlighting the importance of particle size and form on biological interactions .

Inhalation Toxicity

A significant study assessed the inhalation toxicity of nano-sized neodymium oxide over a 28-day period in male Sprague-Dawley rats. The findings indicated dose-dependent pulmonary effects, including inflammatory responses and changes in lung architecture. Notably, the lowest-observed-adverse-effect concentration was determined to be 0.5 mg/m³, emphasizing the need for caution when handling neodymium compounds in aerosolized forms .

Case Studies

  • Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties of neodymium(III) complexes.
    • Method : Testing against various bacterial strains.
    • Results : Significant antibacterial activity observed; potential for medical applications.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects of neodymium nanoparticles.
    • Method : In vitro exposure to rat macrophage cell lines.
    • Results : Induced oxidative stress leading to cell death at certain concentrations.
  • Inhalation Toxicity Study :
    • Objective : To investigate repeated inhalation exposure effects.
    • Method : Exposure to varying concentrations of Nd₂O₃ aerosols.
    • Results : Dose-dependent lung inflammation and structural changes; recovery noted post-exposure.

Data Table: Summary of Biological Activities

Study FocusMethodologyKey Findings
Antimicrobial ActivityMIC testing on bacteriaEffective inhibition at low concentrations
CytotoxicityIn vitro cell line assaysLC₅₀ of 101 μM; oxidative stress observed
Inhalation ToxicityAnimal model (rats)Inflammation observed; NOAEC at 0.5 mg/m³

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity Neodymium(III) hydroxide hydrate (Nd(OH)₃·xH₂O) in laboratory settings?

  • Methodological Answer : High-purity Nd(OH)₃·xH₂O can be synthesized via coprecipitation by adding a basic solution (e.g., NaOH or NH₃·H₂O) to a neodymium salt precursor (e.g., Nd(NO₃)₃·xH₂O or NdCl₃·xH₂O) under controlled pH (8–10). Aging the precipitate at 60–80°C for 12–24 hours improves crystallinity. Precursor purity (>99.9% REO) and degassed solvents minimize impurities .

Q. How can researchers characterize the purity and crystalline structure of this compound?

  • Methodological Answer : Use a combination of:

  • XRD : To confirm the hexagonal crystalline phase (JCPDS 83-2034) and detect impurities.
  • TGA : To determine hydration degree (x in Nd(OH)₃·xH₂O) via mass loss between 100–300°C.
  • FTIR : To identify O-H stretching (3400–3600 cm⁻¹) and Nd-O bonding (500–600 cm⁻¹).
  • ICP-OES : To verify metal purity (>99.9% REO) .

Q. What factors influence the solubility of this compound in aqueous systems?

  • Methodological Answer : Solubility is pH-dependent. In acidic media (pH < 4), Nd(OH)₃ dissolves as Nd³⁺ ions. In neutral to alkaline conditions (pH 7–12), it remains insoluble. Ionic strength adjustments (e.g., using NaClO₄) and temperature (25–80°C) further modulate solubility. Equilibrium constants (log Kₛ = −22.5 at 25°C) guide experimental design .

Advanced Research Questions

Q. How do hydrolysis kinetics of Nd³⁺ ions affect the stability of this compound in solution?

  • Methodological Answer : Hydrolysis begins at pH > 5, forming Nd(OH)²⁺ and Nd(OH)₂⁺ intermediates before precipitating as Nd(OH)₃·xH₂O. Kinetic studies using potentiometric titration (0.1 M NaClO₄, 25°C) show a hydrolysis constant log β₁ = −8.2. Competitive ligand interactions (e.g., with Cl⁻ or NO₃⁻) must be controlled to avoid colloid formation .

Q. Can this compound act as a precursor for luminescent nanocrystals, and what synthesis parameters are critical?

  • Methodological Answer : Nd(OH)₃·xH₂O can be converted to Nd³⁺-doped fluorides (e.g., NaYF₄:Nd) via thermal decomposition. Key parameters:

  • Precursor ratio : Nd(OH)₃:Y(OH)₃ = 1:9 for optimal upconversion.
  • Surface ligands : Oleic acid/1-octadecene prevent aggregation during solvothermal synthesis (280°C, 6 hours).
  • Post-synthesis washing : Ethanol/hexane removes unreacted organics .

Q. How does surface chemistry (e.g., adsorbed ions) influence the catalytic activity of this compound in oxidation reactions?

  • Methodological Answer : Surface-adsorbed Cl⁻ or NO₃⁻ (from precursors) can block active sites. To mitigate:

  • Ion-exchange : Treat Nd(OH)₃·xH₂O with NH₄OH to replace Cl⁻/NO₃⁻ with OH⁻.
  • Calcination : Heating at 400°C (2 hours) removes residual ligands, enhancing surface area (BET analysis recommended). Catalytic testing in H₂O₂-mediated reactions shows improved efficiency after purification .

Q. What are the contradictions in reported thermodynamic data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in solubility products (e.g., log Kₛ ranging from −22.1 to −23.2) arise from:

  • Ionic strength variations : Use constant ionic media (e.g., 0.1 M NaClO₄) for comparability.
  • Hydration state uncertainty : Precisely quantify x in Nd(OH)₃·xH₂O via Karl Fischer titration.
  • pH measurement errors : Calibrate electrodes with NIST-traceable buffers .

Properties

Molecular Formula

H8NdO4

Molecular Weight

216.30 g/mol

IUPAC Name

neodymium;tetrahydrate

InChI

InChI=1S/Nd.4H2O/h;4*1H2

InChI Key

YYOYEZIAOMWDLH-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.[Nd]

Origin of Product

United States

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